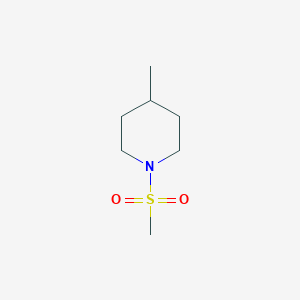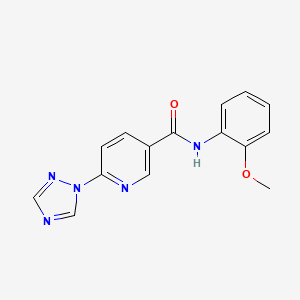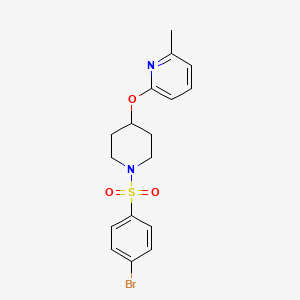
N1-(4-methylbenzyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(4-methylbenzyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide, also known as MBNPEO, is a chemical compound that has gained attention in the scientific community due to its potential use in research applications.
Applications De Recherche Scientifique
Magnetic Relaxation and Lanthanide Complexes
The study of dinuclear lanthanide complexes, such as those involving similar naphthalene and pyrrolidine structures, demonstrates applications in magnetic storage and quantum computing due to their slow magnetic relaxation properties. Complexes featuring these ligands exhibit distinct magnetic behaviors, which could be harnessed for advanced materials in technology and information storage (Zhang et al., 2016).
Chemosensors for Metal Ions
Compounds with naphthalene derivatives have been employed as chemosensors for detecting transition metal ions. These sensors operate via colorimetric or fluorometric changes upon binding with specific ions, showcasing their potential in environmental monitoring, biological studies, and chemical analysis (Gosavi-Mirkute et al., 2017).
Anticancer Catalysts
Research into ruthenium(II) complexes with naphthalen-1-ylmethyl and pyrrolidin-1-yl derivatives has unveiled their application as anticancer agents, particularly through the mechanism of transfer hydrogenation. These complexes exhibit antiproliferative activity against various cancer cell lines, highlighting their potential in the development of new cancer treatments (Chen et al., 2018).
Organocatalysis
The utilization of naphthalen-1-ylmethyl and pyrrolidin-1-yl derivatives in organocatalysts for the Michael addition of ketones to nitroolefins demonstrates their importance in synthetic organic chemistry. Such organocatalysts enhance the efficiency and selectivity of chemical reactions, offering pathways to synthesize complex organic molecules with high stereochemical control (Syu et al., 2010).
Propriétés
IUPAC Name |
N-[(4-methylphenyl)methyl]-N'-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O2/c1-19-11-13-20(14-12-19)17-27-25(30)26(31)28-18-24(29-15-4-5-16-29)23-10-6-8-21-7-2-3-9-22(21)23/h2-3,6-14,24H,4-5,15-18H2,1H3,(H,27,30)(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCCVKOCEXDJGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

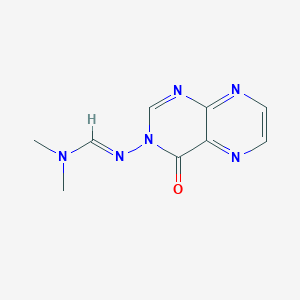
![1-(3-bromophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2841054.png)
![4-Bromo-2-{[(4-butylphenyl)amino]methyl}phenol](/img/structure/B2841055.png)
![[3-(Methoxymethyl)pyrrolidin-3-yl]methanol](/img/structure/B2841056.png)
![N-[2-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2841057.png)
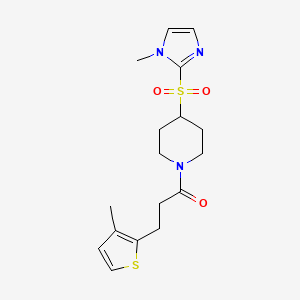

![N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2841062.png)
![[(3S,10R,13S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B2841067.png)

